molecular formula C7H8FNO3S B2442399 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride CAS No. 2305253-61-4

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride

Cat. No.: B2442399
CAS No.: 2305253-61-4
M. Wt: 205.2
InChI Key: ZWSSIVVUNANCRA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . This compound is known for its unique structural features, which include a methoxy group at the second position, a methyl group at the fifth position, and a sulfonyl fluoride group at the third position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride typically involves the sulfonylation of 2-methoxy-5-methylpyridine. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonamides under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl fluoride group can lead to the formation of sulfinates or sulfides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Substitution: Formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation: Production of sulfonic acids and sulfonamides.

    Reduction: Generation of sulfinates and sulfides.

Scientific Research Applications

2-Methoxy-5-methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein modification.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets include enzymes, proteins, and other nucleophilic biomolecules. The pathways involved in these interactions are crucial for understanding the compound’s biological and chemical effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylpyridine-3-sulfonamide
  • 2-Methoxy-5-methylpyridine-3-sulfonic acid
  • 2-Methoxy-5-methylpyridine-3-sulfonate

Comparison: 2-Methoxy-5-methylpyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide, sulfonic acid, and sulfonate counterparts. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable reagent in organic synthesis and biochemical studies. In contrast, sulfonamides and sulfonates are more stable and less reactive, which limits their use in certain applications.

Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSSIVVUNANCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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